Vidarabinemonophosphate
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Overview
Description
Adenosine phosphate is a nucleotide that plays a crucial role in various biological processes. It consists of the molecule adenosine, which is made up of adenine and ribose sugar, and one or more phosphate groups. Adenosine phosphate exists in several forms, including adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate, each differing by the number of phosphate groups attached. These compounds are essential for energy transfer, signal transduction, and cellular metabolism in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine phosphate can be synthesized through enzymatic reactions involving adenosine and inorganic phosphate. One common method involves the use of adenosine kinase and polyphosphate kinases in a multi-enzyme cascade system. This process allows for the efficient production of adenosine triphosphate from adenosine and polyphosphate under optimized conditions .
Industrial Production Methods
Industrial production of adenosine phosphate typically involves the use of living yeast cells. The cells are cultured under specific conditions to produce adenosine triphosphate, which is then extracted and purified for various applications. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Adenosine phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The breakdown of adenosine triphosphate into adenosine diphosphate and inorganic phosphate, releasing energy.
Phosphorylation: The addition of a phosphate group to adenosine diphosphate to form adenosine triphosphate, requiring energy input
Common Reagents and Conditions
Hydrolysis: Requires water and occurs under physiological conditions.
Phosphorylation: Involves enzymes such as adenosine kinase and polyphosphate kinases, and occurs in the presence of inorganic phosphate
Major Products Formed
Hydrolysis: Produces adenosine diphosphate and inorganic phosphate.
Phosphorylation: Produces adenosine triphosphate from adenosine diphosphate and inorganic phosphate
Scientific Research Applications
Adenosine phosphate has numerous applications in scientific research:
Chemistry: Used as a reagent in various biochemical assays and reactions.
Biology: Plays a key role in cellular metabolism, energy transfer, and signal transduction.
Medicine: Utilized in treatments for conditions such as heart disease, pain management, and as an energy supplement.
Industry: Employed in the production of pharmaceuticals and as a component in energy drinks .
Mechanism of Action
Adenosine phosphate exerts its effects through several mechanisms:
Energy Transfer: Adenosine triphosphate serves as the primary energy carrier in cells, transferring energy through the hydrolysis of its phosphate bonds.
Signal Transduction: Acts as a signaling molecule in various cellular pathways, including the activation of protein kinases and the regulation of metabolic processes
Comparison with Similar Compounds
Adenosine phosphate is unique in its role as an energy carrier and signaling molecule. Similar compounds include:
Adenosine diphosphate: Contains two phosphate groups and is involved in energy transfer and cellular metabolism.
Adenosine monophosphate: Contains one phosphate group and plays a role in RNA synthesis and cellular signaling.
Cyclic adenosine monophosphate: A derivative of adenosine monophosphate involved in intracellular signal transduction .
Adenosine phosphate stands out due to its versatility and central role in various biological processes, making it indispensable in both research and practical applications.
Properties
Molecular Formula |
C10H14N5O7P |
---|---|
Molecular Weight |
347.22 g/mol |
IUPAC Name |
[(2R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6?,7?,10-/m1/s1 |
InChI Key |
UDMBCSSLTHHNCD-DGPXGRDGSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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